2-Chlorobenzonitrile
Overview
Description
2-Chlorobenzonitrile is an organic compound with the chemical formula C₇H₄ClN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest due to its role as a precursor in the synthesis of various dyes and pharmaceuticals .
Mechanism of Action
Target of Action
2-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN It is known to be a precursor to 2-amino-5-nitrobenzonitrile, which is used in the production of dyes .
Mode of Action
As a precursor to 2-amino-5-nitrobenzonitrile, it likely undergoes chemical reactions to form this compound, which is then used in dye production .
Biochemical Pathways
It is produced industrially by the ammoxidation of 2-chlorotoluene
Result of Action
The result of the action of this compound is the production of 2-amino-5-nitrobenzonitrile, a precursor to dyes
Biochemical Analysis
Biochemical Properties
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions
Cellular Effects
Given its role as a precursor to 2-amino-5-nitrobenzonitrile, it may influence cell function by participating in the synthesis of dyes
Molecular Mechanism
It is known to be involved in the industrial production of 2-amino-5-nitrobenzonitrile, a precursor to dyes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene , suggesting that it may interact with enzymes or cofactors involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzonitrile can be synthesized through several methods:
Ammoxidation of 2-chlorotoluene: This is a one-step process where 2-chlorotoluene is converted to this compound using catalysts such as vanadium pentoxide on alumina in a fixed bed reactor at atmospheric pressure.
Reaction of o-chlorobenzoic acid and urea: In this method, o-chlorobenzoic acid, sulfamic acid, and urea are mixed and heated to about 140°C. The mixture is then reacted vigorously under stirring, causing the temperature to rise to 220-230°C.
Industrial Production Methods: The industrial production of this compound primarily involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
Chemical Reactions Analysis
2-Chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Palladium-catalyzed reactions: These are commonly used for direct arylation of heteroaromatics.
Lithium aluminum hydride: Used for the reduction of the nitrile group to an amine.
Major Products Formed:
2-Amino-5-nitrobenzonitrile: A precursor to various dyes.
2-Chlorobenzylamine: Formed through the reduction of the nitrile group.
Scientific Research Applications
2-Chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: It serves as an intermediate in the synthesis of new anti-malarial drugs such as nitroquine.
Industry: It is used in the production of dye intermediates and other chemical intermediates.
Comparison with Similar Compounds
2-Chlorobenzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Similar in structure but with the chlorine atom at the para position.
2-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.
2-Bromobenzonitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: The unique positioning of the chlorine atom in this compound provides distinct reactivity patterns compared to its isomers and other halogenated benzonitriles .
Properties
IUPAC Name |
2-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQMJMIYICNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052593 | |
Record name | 2-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 2-Chlorobenzonitrile | |
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CAS No. |
873-32-5, 61593-47-3 | |
Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | Benzonitrile, chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | 2-chlorobenzonitrile | |
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Record name | 2-Chlorobenzonitrile | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chlorobenzonitrile?
A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have studied its microwave spectrum and determined its quadrupole coupling constant. [] Additionally, studies have employed FT-IR, FT-Raman, and UV spectroscopy, alongside computational methods like DFT, to analyze its molecular structure and vibrational characteristics. []
Q3: How does the thermal behavior of this compound change after biofield treatment?
A3: Biofield treatment of this compound has shown intriguing impacts on its thermal properties. DSC analysis revealed a significant increase (28.74%) in the latent heat of fusion and a slight increase (2.05%) in melting temperature compared to the untreated sample. TGA/DTG studies indicated that the treated sample lost less weight (46.15%) compared to the control (61.05%). These findings suggest that biofield treatment can potentially alter the thermal stability and phase transition behavior of this compound. []
Q4: What are the vapor pressure characteristics of this compound?
A4: The vapor pressures of this compound have been meticulously measured over a temperature range of 380 K to 490 K using a modified ebulliometer and a comparative ebulliometry apparatus. [] This data is crucial for understanding its volatility and potential applications in processes involving vapor-liquid equilibrium.
Q5: How is this compound used in the synthesis of isoindolin-2-ones?
A5: this compound serves as a key starting material in a novel synthetic route for functionalized isoindolin-2-ones. [] This method utilizes N-heterocyclic carbenes to generate Breslow intermediates from aldehydes, which then undergo an SNAr reaction with this compound. Subsequent annulation, triggered by water present in the reaction medium, yields the desired isoindolin-2-ones.
Q6: Can you describe the role of this compound in the production of Azoxystrobin?
A6: this compound is a crucial starting material in the synthesis of Azoxystrobin, a widely used fungicide. [] The process involves coupling this compound with 4,6-dihydroxypyrimidine, followed by chlorination and a final coupling step with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield Azoxystrobin.
Q7: How is this compound employed in the synthesis of 2-cyano-4′-methylbiphenyl?
A7: this compound acts as a reactant in the synthesis of 2-cyano-4′-methylbiphenyl, an intermediate for antihypertensive agents. [, ] One method involves its reaction with the Grignard reagent of 4-chlorotoluene, catalyzed by anhydrous manganous chloride. [] Another approach utilizes anhydrous trimethylchlorosilane ((CH3)3SiCl) as the catalyst. []
Q8: How effective is the ammoxidation of 2-chlorotoluene to produce this compound?
A8: The ammoxidation of 2-chlorotoluene provides a direct route to synthesize this compound. Research indicates that V2O5/Al2O3 catalysts, particularly those prepared using a solution combustion method, demonstrate promising catalytic activity for this reaction. [, ] The presence of promoters can further enhance the structural and catalytic properties of these catalysts, leading to improved selectivity and yield of this compound. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its reduction mechanism, elucidating the distribution of negative charge upon forming the radical anion. These calculations provide insights into the regioselectivity of subsequent reactions, such as protonation and radical addition. []
Q10: How does the position of the chlorine atom on the benzene ring affect fungicidal activity in chlorobenzonitriles?
A10: Research on isophthalonitriles and 2-chlorobenzonitriles has revealed that the position of substituents on the aromatic ring can significantly influence fungicidal activity. Multiple regression analysis, using substituent constants for hydrophobic, electronic, and steric properties, has been employed to quantify these effects and gain insights into fungicidal selectivity. []
Q11: Is there any information available on the stability of this compound in different formulations?
A11: While the provided research doesn't delve into specific formulation strategies for this compound, it highlights the need to consider its stability under various conditions. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its degradation. Developing appropriate formulations would require evaluating these factors and implementing strategies to minimize degradation and ensure optimal efficacy.
Q12: What are the safety concerns associated with this compound?
A12: While specific toxicological data isn't extensively covered in the provided abstracts, it's crucial to emphasize that this compound should be handled with caution as it's a chemical compound. Appropriate safety measures, such as wearing personal protective equipment and working in well-ventilated areas, should be followed. Additionally, responsible waste management practices are essential to minimize its environmental impact.
Q13: Is there any information on the environmental degradation of this compound?
A13: Although the provided abstracts don't provide detailed information on the environmental fate of this compound, it's important to note that it has been identified as a volatile organic compound (VOC) emanating from indoor ornamental plants. [] This finding suggests its potential presence in indoor air and highlights the need for further research to assess its environmental persistence, transport, and potential impact.
Q14: What analytical techniques are used to characterize and quantify this compound?
A14: Various analytical techniques have been employed to characterize and quantify this compound. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying this compound in complex mixtures, such as those derived from the heat-dispersion of riot control agents. []
- X-ray Diffraction (XRD): XRD is used to determine the crystal structure and size of this compound, providing insights into its physical properties. []
- Surface Area Analysis: This technique measures the surface area of this compound, which can be influenced by factors like particle size and porosity. []
- Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of this compound, such as its melting point, enthalpy of fusion, and heat capacity. []
- Thermogravimetric Analysis (TGA): TGA measures the weight loss of this compound as a function of temperature, providing information about its thermal stability and decomposition behavior. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups and analyze the molecular structure of this compound. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions and absorbance characteristics of this compound. [, ]
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